An In-depth Technical Guide to Acetylstachyflin: Structure, and Biological Activity
An In-depth Technical Guide to Acetylstachyflin: Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylstachyflin is a novel sesquiterpenoid indole alkaloid derived from the fungus Stachybotrys sp. RF-7260. This document provides a comprehensive overview of its chemical structure, biological activity as an anti-influenza A virus agent, and the experimental protocols utilized for its characterization. Acetylstachyflin, the acetylated form of the parent compound Stachyflin, has been shown to inhibit the replication of the influenza A virus (H1N1) by targeting the viral hemagglutinin protein and preventing membrane fusion, a critical step in the viral entry process. While less potent than its parent compound, the study of Acetylstachyflin and its derivatives provides valuable insights into the structure-activity relationships of this class of antiviral compounds. This guide is intended to serve as a technical resource for researchers in the fields of virology, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
Acetylstachyflin is a complex heterocyclic compound featuring a pentacyclic moiety that includes a cis-fused decalin ring system.[1] Its structure was elucidated through detailed NMR analyses and X-ray crystallography.[1] As the acetylated derivative of Stachyflin, it shares the same core structure with the addition of an acetyl group.
Table 1: Physicochemical Properties of Acetylstachyflin
| Property | Value | Source |
| Molecular Formula | C29H37NO5 | Inferred from Stachyflin and acetylation |
| Molecular Weight | 479.6 g/mol | Calculated |
| Class | Sesquiterpenoid Indole Alkaloid | [1] |
| Solubility | Soluble in methanol, acetone, ethyl acetate, and DMSO. | [2] |
| Appearance | Colorless needles | [2] |
Note: Some properties are inferred from the parent compound Stachyflin and the nature of acetylation due to limited direct data on Acetylstachyflin.
Biological Activity
Acetylstachyflin exhibits antiviral activity specifically against influenza A viruses. Its mechanism of action is attributed to the inhibition of the viral hemagglutinin (HA) protein, which prevents the fusion of the viral envelope with the endosomal membrane of the host cell. This blockade of viral entry effectively halts the replication cycle.
In Vitro Antiviral Activity
The antiviral potency of Acetylstachyflin was evaluated against the influenza A/PR/8/34 (H1N1) strain in Madin-Darby canine kidney (MDCK) cells.
Table 2: In Vitro Antiviral Activity and Cytotoxicity of Acetylstachyflin and Stachyflin
| Compound | IC50 (µM) vs. Influenza A/PR/8/34 (H1N1) | CC50 (µM) in MDCK cells | Selectivity Index (SI = CC50/IC50) |
| Acetylstachyflin | 0.23 | 44 | 191.3 |
| Stachyflin | 0.003 | 65 | 21,666.7 |
Data sourced from Minagawa et al., 2002.[1]
The data indicates that while Acetylstachyflin is active against influenza A virus, it is approximately 77-fold less potent than its parent compound, Stachyflin.[1] However, it still demonstrates a favorable selectivity index, suggesting that its antiviral effect occurs at concentrations well below those that cause significant cytotoxicity.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the biological activity of Acetylstachyflin. These protocols are based on standard practices in virology and cell biology.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the inhibition of viral replication.
Objective: To determine the concentration of Acetylstachyflin required to reduce the number of viral plaques by 50% (IC50).
Materials:
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Madin-Darby canine kidney (MDCK) cells
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Influenza A/PR/8/34 (H1N1) virus stock
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Trypsin-EDTA
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Agarose
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Acetylstachyflin stock solution (in DMSO)
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Crystal Violet staining solution
Procedure:
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Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
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Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
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Compound Preparation: Prepare serial dilutions of Acetylstachyflin in serum-free DMEM.
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Infection: When the MDCK cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS). Infect the cells with the virus dilutions for 1 hour at 37°C.
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Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2x DMEM, low-melting-point agarose, and the various concentrations of Acetylstachyflin.
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Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed in the virus control wells.
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Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
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Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of Acetylstachyflin that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
Objective: To determine the concentration of Acetylstachyflin that reduces the viability of MDCK cells by 50% (CC50).
Materials:
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MDCK cells
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DMEM with 10% FBS
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Acetylstachyflin stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
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Cell Seeding: Seed MDCK cells in a 96-well plate at a suitable density and incubate overnight at 37°C with 5% CO2.
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Compound Treatment: Treat the cells with serial dilutions of Acetylstachyflin and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The CC50 value is calculated as the concentration of Acetylstachyflin that reduces the absorbance by 50% compared to the untreated cell control.
Mandatory Visualizations
Logical Relationship of Acetylstachyflin
Caption: Relationship of Acetylstachyflin to its parent compound and source.
Experimental Workflow for Antiviral and Cytotoxicity Testing
Caption: Workflow for determining the antiviral activity and cytotoxicity of Acetylstachyflin.
Signaling Pathway of Influenza Virus Entry and Inhibition by Acetylstachyflin
Caption: Inhibition of influenza virus entry by Acetylstachyflin.
